molecular formula C20H17NO5S2 B5250062 N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE

N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE

Cat. No.: B5250062
M. Wt: 415.5 g/mol
InChI Key: WRBZLYYRUWQTGR-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The addition of the phenylsulfonyl group.

    Coupling Reaction: The final step involves coupling the acetylated and sulfonylated intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The acetyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The acetyl and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzenesulfonylpyrrole: Shares the benzenesulfonyl group but differs in the rest of the structure.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.

Uniqueness

N-(3-ACETYLPHENYL)-3-(PHENYLSULFONYL)-1-BENZENESULFONAMIDE is unique due to the combination of acetyl, phenylsulfonyl, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(benzenesulfonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-15(22)16-7-5-8-17(13-16)21-28(25,26)20-12-6-11-19(14-20)27(23,24)18-9-3-2-4-10-18/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBZLYYRUWQTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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